molecular formula C23H12BrI2N3 B5030923 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole

2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole

Cat. No. B5030923
M. Wt: 664.1 g/mol
InChI Key: KOUYZLWHQGKAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole is a synthetic compound that has been found to have potential applications in scientific research. This compound belongs to the class of phenanthroimidazoles and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. The antifungal and antibacterial activities of this compound may be due to its ability to disrupt the cell membrane or inhibit the activity of enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole have been studied in vitro and in vivo. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of fungal and bacterial cells. Moreover, this compound has been shown to accumulate in the mitochondria of cells, leading to the disruption of mitochondrial function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole in lab experiments include its potential as a fluorescent probe for imaging cellular structures and its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, the limitations of using this compound include its low solubility in water and its cytotoxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole. One direction is to study its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the product. Moreover, the use of this compound as a fluorescent probe for imaging cellular structures can be further explored by developing new derivatives with improved properties. Finally, the mechanism of action of this compound can be further elucidated by studying its interactions with enzymes and cellular components.

Synthesis Methods

The synthesis of 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole has been reported in the literature using different methods. One of the common methods is the Suzuki-Miyaura cross-coupling reaction between 5-bromoindole-3-boronic acid and 6,9-diiodo-1H-phenanthro[9,10-d]imidazole in the presence of a palladium catalyst. Another method involves the reaction of 5-bromoindole-3-carboxaldehyde with 6,9-diiodo-1H-phenanthro[9,10-d]imidazole in the presence of a base and a copper catalyst. The yield and purity of the product depend on the reaction conditions used.

Scientific Research Applications

2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole has been found to have potential applications in scientific research. This compound has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antifungal and antibacterial activities. Moreover, this compound has shown potential as a fluorescent probe for imaging cellular structures.

properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12BrI2N3/c24-11-1-6-20-18(7-11)19(10-27-20)23-28-21-14-4-2-12(25)8-16(14)17-9-13(26)3-5-15(17)22(21)29-23/h1-10,27H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUYZLWHQGKAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C3=NC4=C(N3)C5=C(C=C(C=C5)I)C6=C4C=CC(=C6)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12BrI2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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